

Spectroscopic Characterization of 5-Amino-2-methylbenzamide: An In-Depth Technical Guide

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Compound of Interest

Compound Name: 5-Amino-2-methylbenzamide

CAS No.: 515131-52-9

Cat. No.: B1286566

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Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for **5-Amino-2-methylbenzamide** (CAS No: 5264-42-6), a key aromatic amide derivative. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core analytical techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide emphasizes the interpretation of spectral data to elucidate and confirm the molecular structure. Methodologies for data acquisition are detailed, and expert insights are provided to connect spectral features with the underlying molecular properties, ensuring a self-validating approach to structural characterization.

Introduction and Molecular Structure

5-Amino-2-methylbenzamide is a substituted aromatic compound featuring three key functional groups on a benzene ring: a primary amine (-NH₂), a methyl group (-CH₃), and a primary amide (-CONH₂). The relative positions of these substituents dictate the molecule's chemical and physical properties, making unambiguous structural confirmation essential.

Spectroscopic analysis is the cornerstone of this process, providing a detailed fingerprint of the molecule's atomic and functional group arrangement. This guide serves as an authoritative reference for the acquisition and interpretation of NMR, IR, and MS data for this compound.

Key Molecular Properties:

Property	Value
Molecular Formula	C₈H₁₀N₂O
Molecular Weight	150.18 g/mol
CAS Number	5264-42-6

| Canonical SMILES | CC1=C(C=C(C=C1)N)C(=O)N |

Molecular Structure Diagram

The diagram below illustrates the structure of **5-Amino-2-methylbenzamide** with atom numbering used for NMR assignments.

Caption: Molecular structure of **5-Amino-2-methylbenzamide** with key atoms numbered.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For **5-Amino-2-methylbenzamide**, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the aromatic ring.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the chemical environment of each proton. Due to the molecule's asymmetry, the three aromatic protons are expected to be chemically distinct. The protons of the amine and amide groups are also observable, though their signals can be broad and their chemical shifts variable depending on the solvent and concentration.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Rationale for Assignment
Amide (-CONH ₂)	~7.5 - 8.0	Broad singlet	2H	-	Exchangeable protons, often appear as two separate broad signals.
Aromatic H-6	~7.1 - 7.3	Singlet (or narrow doublet)	1H	J < 1 Hz	Ortho to the methyl group, meta to the amide. Experiences minimal coupling.
Aromatic H-4	~6.8 - 7.0	Doublet	1H	J \approx 8-9 Hz	Ortho to the amine group, meta to the amide. Coupled to H-3.
Aromatic H-3	~6.5 - 6.7	Doublet of doublets	1H	J \approx 8-9 Hz, J \approx 2-3 Hz	Ortho to the amide, coupled to H-4 (ortho) and H-6 (meta).

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Rationale for Assignment
Amine (-NH ₂)	~5.0 - 5.5	Broad singlet	2H	-	Exchangeable protons; deshielded by the aromatic ring.

| Methyl (-CH₃) | ~2.2 - 2.4 | Singlet | 3H | - | Attached to the aromatic ring, showing no coupling. |

Note: Predicted values are based on established substituent effects on aromatic systems and data from analogous compounds.[\[1\]](#)

- Sample Preparation: Dissolve approximately 5-10 mg of **5-Amino-2-methylbenzamide** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial. DMSO-d₆ is often preferred for its ability to resolve N-H protons.
- Transfer: Transfer the solution to a standard 5 mm NMR tube.
- Instrument Setup: Use a 400 MHz or higher field spectrometer. Lock the instrument on the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.
- Data Acquisition: Acquire the spectrum using a standard one-pulse sequence. Key parameters include a spectral width of 0-12 ppm, 16-64 scans for adequate signal-to-noise, and a relaxation delay of 1-5 seconds.
- Data Processing: Apply Fourier transformation to the Free Induction Decay (FID). Perform phase and baseline corrections. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm. Integrate signals to determine relative proton counts.

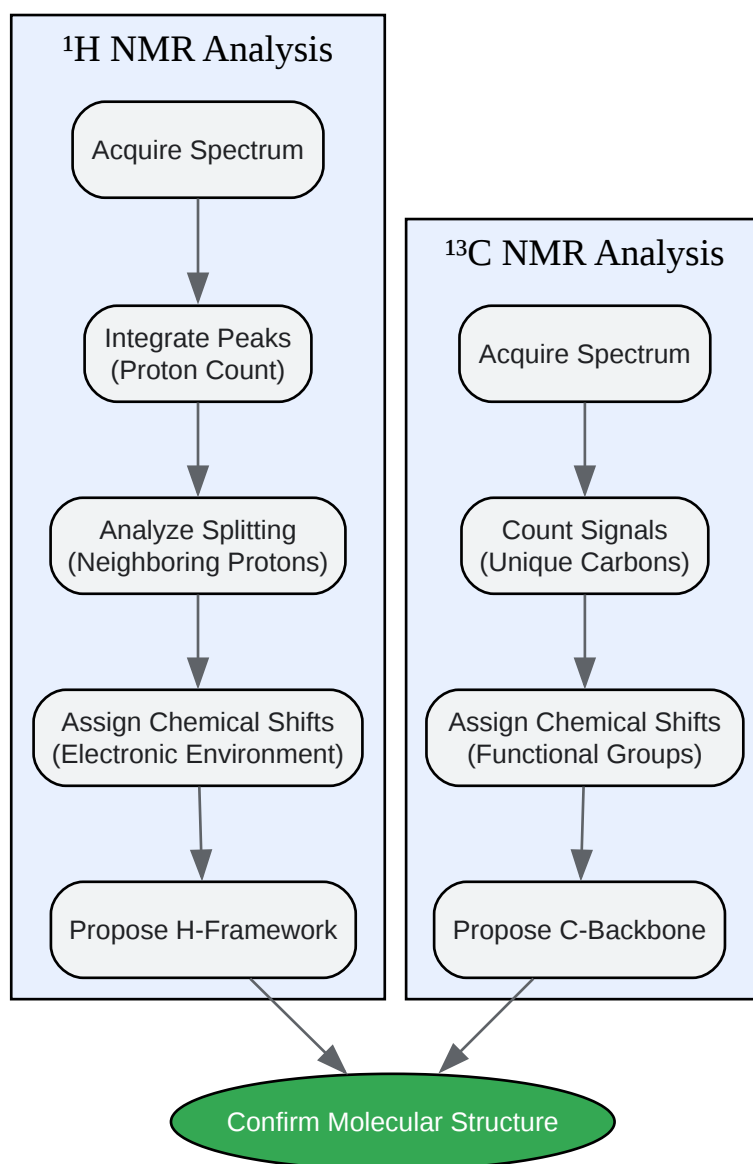
¹³C NMR Spectroscopy

The ¹³C NMR spectrum indicates the number of unique carbon environments. For **5-Amino-2-methylbenzamide**, all eight carbon atoms are chemically non-equivalent and should produce eight distinct signals.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Carbon Assignment	Predicted Chemical Shift (δ, ppm)	Rationale for Assignment
C=O (Amide)	~168 - 172	Carbonyl carbon, significantly deshielded by the double-bonded oxygen.[2][3]
C5 (C-NH ₂)	~145 - 150	Aromatic carbon attached to the electron-donating amine group.
C2 (C-CH ₃)	~135 - 140	Aromatic carbon bearing the methyl group.
C1 (C-CONH ₂)	~130 - 135	Quaternary aromatic carbon attached to the electron-withdrawing amide group.[4]
C6	~125 - 130	Aromatic CH carbon adjacent to the methyl-bearing carbon.
C4	~115 - 120	Aromatic CH ortho to the amine group, shielded by its electron-donating effect.
C3	~112 - 117	Aromatic CH ortho to the amide group.

| -CH₃ | ~18 - 22 | Methyl carbon, located in the typical aliphatic region.[2] |



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Caption: A logical workflow for combining ^1H and ^{13}C NMR data for structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Key IR Absorption Bands for **5-Amino-2-methylbenzamide**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Intensity
3450 - 3200	N-H Symmetric & Asymmetric Stretching	Primary Amine (-NH ₂) & Primary Amide (-CONH ₂)	Strong, Broad
3100 - 3000	C-H Stretching	Aromatic	Medium
2980 - 2850	C-H Stretching	Methyl (-CH ₃)	Medium-Weak
~1660	C=O Stretching (Amide I band)	Primary Amide (-CONH ₂)	Strong
~1620	N-H Bending (Scissoring)	Primary Amine & Amide (Amide II band)	Strong-Medium
1600 - 1450	C=C Stretching	Aromatic Ring	Medium, Multiple Bands
1420 - 1380	C-N Stretching	Aromatic Amine/Amide	Medium

| 900 - 675 | C-H Bending (Out-of-plane) | Substituted Aromatic | Strong |

Interpretation: The IR spectrum is dominated by features from the amine and amide groups. The N-H stretching region is particularly informative, typically showing multiple overlapping peaks corresponding to the symmetric and asymmetric stretches of both the -NH₂ and -CONH₂ groups. The strong absorption around 1660 cm⁻¹ is a definitive indicator of the amide carbonyl (Amide I band), while the peak near 1620 cm⁻¹ confirms the presence of N-H bending vibrations (Amide II band).^{[5][6]}

- Preparation: Grind 1-2 mg of **5-Amino-2-methylbenzamide** with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent KBr pellet.

- **Data Acquisition:** Place the pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm^{-1} , by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
- **Background Correction:** A background spectrum of an empty sample holder or a pure KBr pellet should be recorded and automatically subtracted from the sample spectrum by the instrument software.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial evidence for its elemental composition and structure.

Expected Mass Spectrum Data (Electron Ionization - EI)

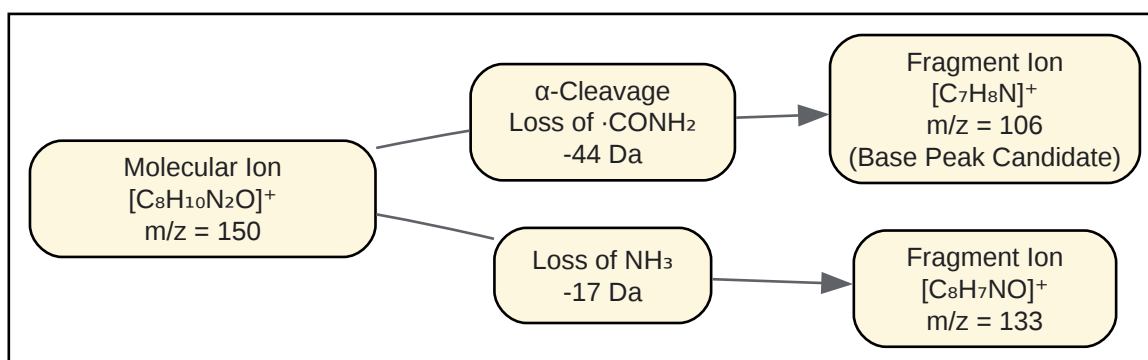
- **Molecular Ion (M^+):** The molecular formula $\text{C}_8\text{H}_{10}\text{N}_2\text{O}$ contains an even number of nitrogen atoms, so the molecular ion peak is expected at an even mass-to-charge ratio (m/z) of 150. This peak should be reasonably intense due to the stability of the aromatic system.
- **Key Fragmentation Pathways:** In EI-MS, the molecular ion is fragmented into smaller, characteristic ions. For **5-Amino-2-methylbenzamide**, key fragmentations are expected to involve the amide group.

Predicted Major Fragments

m/z	Proposed Fragment	Formula	Notes
150	[M] ⁺	[C ₈ H ₁₀ N ₂ O] ⁺	Molecular Ion
134	[M - NH ₂] ⁺	[C ₈ H ₈ NO] ⁺	Loss of the amino radical from the amide group.
133	[M - NH ₃] ⁺	[C ₈ H ₇ NO] ⁺	Loss of ammonia, a common fragmentation for primary amides.
106	[M - CONH ₂] ⁺	[C ₇ H ₈ N] ⁺	Alpha-cleavage with loss of the entire carbamoyl radical. This is a very common pathway for benzamides. ^[7]

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation, characteristic of benzene derivatives, though less prominent here due to substituents. |

The most likely and informative fragmentation pathway involves the cleavage of the bond between the aromatic ring and the carbonyl carbon, a characteristic alpha-cleavage for benzamides.



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Caption: Predicted major fragmentation pathways for **5-Amino-2-methylbenzamide** in EI-MS.

- **Sample Introduction:** Introduce a small quantity of the sample (typically <1 mg) into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
- **Ionization:** In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV). This ejects an electron from the molecule to form a high-energy molecular ion (M^+).
- **Fragmentation:** The excess energy in the molecular ion causes it to fragment into smaller ions and neutral radicals.
- **Mass Analysis:** The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Conclusion

The collective application of NMR, IR, and MS provides a robust and self-validating framework for the structural confirmation of **5-Amino-2-methylbenzamide**. ^1H and ^{13}C NMR spectroscopy confirms the precise arrangement of atoms in the carbon-hydrogen skeleton. IR spectroscopy verifies the presence of key functional groups, particularly the amine and amide moieties. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. This guide equips researchers with the foundational data, interpretive logic, and experimental protocols necessary for the confident characterization of this molecule.

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